molecular formula C9H16O3 B2430612 {1,8-Dioxaspiro[4.5]decan-2-yl}methanol CAS No. 1864407-98-6

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B2430612
CAS No.: 1864407-98-6
M. Wt: 172.224
InChI Key: VIPUPSZLONVDBH-UHFFFAOYSA-N
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Description

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by a spirocyclic structure containing a dioxaspirodecane ring system. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring system. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include water or alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure also contributes to its unique chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    {1,4-Dioxaspiro[4.5]decan-2-yl}methanol: Similar in structure but with different reactivity and applications.

    {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: Contains a methyl group, leading to variations in chemical properties and uses.

Uniqueness

{1,8-Dioxaspiro[4

Biological Activity

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Structural Overview

The compound’s structure features a dioxaspirodecane framework, which contributes to its rigidity and conformational stability. The presence of the methanol group allows for potential interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The spirocyclic structure enhances binding affinity and specificity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains.
  • Cholinesterase Inhibition : Similar compounds have been identified as inhibitors of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound could have potential in treating such conditions .
  • Cell Proliferation Modulation : Some studies indicate that compounds within the same family can stimulate cell proliferation in melanocytes, suggesting a role in skin health and potentially in wound healing .

1. Antimicrobial Evaluation

A series of derivatives based on the dioxaspiro framework were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria.

Compound NameStructureAntimicrobial Activity
Compound ADioxaspiroModerate
Compound BDioxaspiroHigh
Compound CDioxaspiroLow

2. Cholinesterase Inhibition Study

In a study focused on neurodegenerative diseases, this compound was tested alongside known cholinesterase inhibitors. The results showed promising inhibition rates comparable to established drugs.

CompoundIC50 (µM)Type
{1,8-Dioxaspiro}15Butyrylcholinesterase
Donepezil10Butyrylcholinesterase
Rivastigmine20Butyrylcholinesterase

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Drug Development : The compound is being explored as a precursor for drug development due to its structural features that allow for modification and optimization .
  • Biological Interactions : Ongoing research is investigating how this compound interacts with various biomolecules, which may lead to the discovery of new therapeutic targets .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUPSZLONVDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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